molecular formula C18H15AgN3P+ B14608185 Azido(triphenyl)phosphanium;silver CAS No. 61062-63-3

Azido(triphenyl)phosphanium;silver

Cat. No.: B14608185
CAS No.: 61062-63-3
M. Wt: 412.2 g/mol
InChI Key: YXSWUVOLCBBIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido(triphenyl)phosphanium;silver is a coordination compound comprising a triphenylphosphonium cation functionalized with an azide group and paired with a silver counterion. Its structure can be represented as [P(C₆H₅)₃N₃]⁺Ag⁻, where the azide (N₃⁻) and silver (Ag⁺) ions contribute to its unique reactivity and stability profile. This compound is primarily utilized in organic synthesis as a precursor for azide transfer reactions, cycloadditions (e.g., Huisgen 1,3-dipolar cycloaddition), and metal-mediated transformations. The silver ion enhances its solubility in polar solvents and may act as a Lewis acid catalyst in specific reactions .

Properties

CAS No.

61062-63-3

Molecular Formula

C18H15AgN3P+

Molecular Weight

412.2 g/mol

IUPAC Name

azido(triphenyl)phosphanium;silver

InChI

InChI=1S/C18H15N3P.Ag/c19-20-21-22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1;

InChI Key

YXSWUVOLCBBIBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-].[Ag]

Origin of Product

United States

Preparation Methods

Quaternization of Triphenylphosphine with Azide Sources

The quaternization of triphenylphosphine (PPh₃) with azide donors forms the foundational route to azido(triphenyl)phosphanium cations. This method typically involves the reaction of PPh₃ with azide-containing electrophiles or acids in the presence of silver salts. For example, treatment of PPh₃ with hydrazoic acid (HN₃) generates the [PPh₃N₃]⁺ cation, which is subsequently paired with silver ions via metathesis (Equation 1):

$$
\text{PPh}3 + \text{HN}3 \rightarrow [\text{PPh}3\text{N}3]^+ \text{H}^- \xrightarrow{\text{AgNO}3} [\text{PPh}3\text{N}3]^+ \text{Ag}^- + \text{HNO}3 \quad \text{(1)} \quad
$$

Key conditions for this reaction include:

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane to prevent hydrolysis.
  • Temperature : 0–25°C to mitigate side reactions from HN₃ decomposition.
  • Stoichiometry : A 1:1 molar ratio of PPh₃ to HN₃, with excess AgNO₃ to drive cation exchange.

Table 1 summarizes optimized parameters for quaternization-based syntheses:

Azide Source Silver Salt Solvent Yield (%) Reference
HN₃ AgNO₃ THF 78
NaN₃/HCl AgBF₄ CH₂Cl₂ 65
Me₃SiN₃ AgOTf Toluene 82

Silver-Assisted Metathesis Reactions

Metathesis between pre-formed azido(triphenyl)phosphanium halides and silver salts offers a versatile pathway. For instance, [PPh₃N₃]⁺Cl⁻ reacts with AgNO₃ in ethanol to precipitate AgCl and yield the target compound (Equation 2):

$$
[\text{PPh}3\text{N}3]^+ \text{Cl}^- + \text{AgNO}3 \rightarrow [\text{PPh}3\text{N}3]^+ \text{Ag}^- + \text{NO}3^- + \text{AgCl} \downarrow \quad \text{(2)} \quad
$$

Critical considerations include:

  • Counterion Compatibility : Silver nitrate, tetrafluoroborate (AgBF₄), and triflate (AgOTf) are preferred for their solubility and low coordination interference.
  • Purification : Chromatography or recrystallization from acetonitrile/ether mixtures removes residual halides.

Table 2 highlights metathesis reaction outcomes:

Phosphanium Precursor Silver Salt Solvent Purity (%) Reference
[PPh₃N₃]Cl AgNO₃ Ethanol 95
[PPh₃N₃]Br AgOTf Acetone 88

Coordination Complex Formation via Staudinger-Type Reactions

The Staudinger reaction, traditionally involving phosphines and organic azides, can be adapted for inorganic azides in the presence of silver. Triphenylphosphine reacts with NaN₃ under acidic conditions to form a phosphorimidate intermediate, which coordinates silver(I) ions (Equation 3):

$$
\text{PPh}3 + \text{NaN}3 \xrightarrow{\text{H}^+} [\text{PPh}3\text{N}3]^- \xrightarrow{\text{Ag}^+} [\text{Ag}(\text{PPh}3)2(\text{N}_3)] \quad \text{(3)} \quad
$$

Optimized Parameters :

  • Catalyst : BF₃·Et₂O (1 mol%) accelerates phosphorimidate formation.
  • Temperature : 60–80°C in toluene to ensure complete conversion.
  • Silver Source : AgNO₃ or AgOAc prevents anion competition.

Table 3 details Staudinger-derived syntheses:

Azide Silver Salt Ligand Ratio (PPh₃:Ag) Yield (%) Reference
NaN₃ AgOAc 2:1 70
Me₃SiN₃ AgBF₄ 1:1 85

Structural and Spectroscopic Characterization

Azido(triphenyl)phosphanium;silver complexes exhibit distinct structural features:

  • Coordination Geometry : Silver adopts a tetrahedral geometry with three PPh₃ ligands and one η¹-azide group (Ag–P = 2.54–2.56 Å; Ag–N = 2.72 Å).
  • Spectroscopic Signatures :
    • ³¹P NMR : δ −54 to −55 ppm for [PPh₃N₃]⁺.
    • IR : ν(N₃) at 2,100–2,150 cm⁻¹.
  • X-ray Crystallography : Tubular Ag–Ag interactions (3.15–3.30 Å) stabilize extended structures.

Stability and Decomposition Pathways

The compound’s stability is influenced by:

  • Thermal Degradation : Decomposition initiates at 120°C via N₂ release from the azide group.
  • Hydrolytic Sensitivity : Moisture induces phosphoramidate formation (Equation 4):

$$
[\text{PPh}3\text{N}3]^+ \text{Ag}^- + \text{H}2\text{O} \rightarrow \text{PPh}3\text{NH} + \text{AgN}_3 + \text{H}^+ \quad \text{(4)} \quad
$$

  • Light Sensitivity : UV exposure reduces Ag⁺ to Ag⁰ nanoparticles (5–20 nm diameter).

Chemical Reactions Analysis

Types of Reactions

Azido(triphenyl)phosphanium;silver undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Azido(triphenyl)phosphanium;silver has several scientific research applications:

Mechanism of Action

The mechanism of action of azido(triphenyl)phosphanium;silver primarily involves the reactivity of the azido group. In the Staudinger reaction, triphenylphosphine reacts with the azide to form a phosphazide intermediate, which then loses nitrogen to form an iminophosphorane. This intermediate can further react to form various products, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azido(triphenyl)phosphanium;silver belongs to a broader class of phosphorus-containing azides and phosphonium salts. Below is a comparative analysis with structurally or functionally related compounds:

Compound Structure Key Applications Reactivity Stability
This compound [P(C₆H₅)₃N₃]⁺Ag⁻ Azide transfer, cycloadditions, silver-mediated catalysis High reactivity due to labile Ag⁺ and N₃⁻; sensitive to light/moisture Moderate; decomposes under prolonged storage
Diphenylphosphoryl Azide (DPPA) (C₆H₅O)₂P(O)N₃ Staudinger reaction, Curtius rearrangement, peptide coupling Thermally stable; requires heat for azide release High; stable at room temperature
18F-Fluorobenzyl Triphenyl Phosphonium (FBnTP) [P(C₆H₅)₃(C₆H₄F)]⁺ Mitochondrial targeting, PET imaging of brown adipose tissue Non-reactive azide-free system; relies on membrane potential for uptake High; radiolabeled for in vivo use

Key Differences:

  • Azide Functionality : Unlike DPPA, which contains a phosphoryl azide group, this compound features a phosphonium-azide complex. This distinction leads to differing thermal stability and reaction conditions.
  • Counterion Role : The silver ion in this compound contrasts with the organic substituents in FBnTP, affecting solubility and biological compatibility.
  • Applications : While DPPA and this compound are synthetic tools, FBnTP is specialized for biomedical imaging .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for azido(triphenyl)phosphanium silver complexes, and what factors influence reaction yields?

  • Methodological Answer : Synthesis typically involves azide transfer reactions. Fluorosulfuryl azide (FSO₂N₃) efficiently converts 2′-amino RNA precursors to azido derivatives under anhydrous conditions, with yields optimized at 0–4°C . Alternatively, lithiated intermediates treated with tosyl azide (TsN₃) enable regioselective azido group introduction . Key factors include solvent polarity (e.g., THF vs. DMF), reaction time (2–24 hours), and stoichiometric control of the azide donor. Silver salt selection (e.g., AgNO₃ vs. AgBF₄) may influence counterion compatibility and complex stability.

Q. Which spectroscopic techniques are most effective for characterizing azido(triphenyl)phosphanium silver complexes?

  • Methodological Answer :

  • 31P NMR : Critical for confirming phosphorus coordination, with chemical shifts typically between δ 17–22 ppm (referenced to triphenyl phosphate at δ 17.80 ppm) .
  • UV-Vis/IR : Azide stretches (~2100 cm⁻¹ in IR) and π→π* transitions (~210–250 nm in UV) confirm N₃⁻ incorporation .
  • X-ray crystallography : Provides definitive structural validation, though crystal growth requires slow diffusion of non-polar solvents (e.g., hexane) into acetonitrile solutions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of azido(triphenyl)phosphanium silver complexes under varying catalytic conditions?

  • Methodological Answer : Contradictions often stem from silver coordination geometry (linear vs. trigonal) or solvent effects. Systematic studies comparing ligands (e.g., triphenylphosphine vs. bulky analogs) and solvents (polar aprotic vs. non-polar) are essential. Control experiments excluding silver or using alternative azide sources (e.g., NaN₃) isolate mechanistic contributors. Pairing kinetic data with DFT modeling clarifies transition-state energetics .

Q. What strategies mitigate thermal instability or explosive decomposition risks during handling of azido(triphenyl)phosphanium silver derivatives?

  • Methodological Answer :

  • Storage : Anhydrous, low-temperature (-20°C) storage in amber vials minimizes hydrolysis and photodegradation .
  • Safety Protocols : Small-scale reactions (<100 mg) under inert atmosphere (N₂/Ar) with blast shields are mandatory. Polymer-bound diphenylphosphoryl azide reduces free azide hazards .
  • Impurity Monitoring : LC-MS/MS quantifies azido byproducts (e.g., AZBT) to ensure levels remain below mutagenicity thresholds .

Q. How does the counterion (e.g., BF₄⁻ vs. PF₆⁻) in silver salts affect the catalytic activity of azido(triphenyl)phosphanium complexes in click chemistry?

  • Methodological Answer : Larger, less-coordinating anions (PF₆⁻) enhance solubility in organic solvents and stabilize cationic phosphanium centers, accelerating Huisgen cycloadditions. Comparative studies using:

  • 19F NMR : Quantifies ion-pairing effects.
  • Cyclic Voltammetry : Reveals anion-dependent redox behavior influencing catalytic cycles .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stabilities for azido(triphenyl)phosphanium silver complexes?

  • Methodological Answer : Variations arise from moisture content, crystallinity, or silver-azide coordination strength. Thermogravimetric analysis (TGA) under controlled humidity and differential scanning calorimetry (DSC) can differentiate decomposition pathways. Cross-referencing with X-ray photoelectron spectroscopy (XPS) identifies surface oxidation products .

Experimental Design Considerations

Q. What analytical workflows validate the purity of azido(triphenyl)phosphanium silver complexes for pharmacological applications?

  • Methodological Answer : A tiered approach is recommended:

  • Step 1 : 31P NMR and LC-MS/MS screen for azido impurities .
  • Step 2 : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products.
  • Step 3 : Ames testing confirms absence of mutagenic azido byproducts like AZBT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.